molecular formula C20H43O3P B1634254 Dimethyl octadecylphosphonate CAS No. 25371-54-4

Dimethyl octadecylphosphonate

Cat. No.: B1634254
CAS No.: 25371-54-4
M. Wt: 362.5 g/mol
InChI Key: FPYLHOQPWCQAIJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dimethyl octadecylphosphonate, also known as DURAPHOS® 100, is primarily used as an antiwear additive in oil and grease formulations . Its primary targets are the mechanical components that these lubricants are designed to protect. By interacting with these components, it reduces wear and tear, thereby extending the lifespan of the machinery.

Mode of Action

The compound works by creating a protective layer on the surfaces of mechanical components. This layer reduces friction, preventing direct contact between moving parts and thus minimizing wear . The compound’s high thermal and oxidative stability make it particularly effective in high-stress environments, such as automotive gears and industrial lubricants .

Pharmacokinetics

It’s worth noting that the compound is highly stable and resistant to degradation . This stability contributes to its effectiveness as a long-lasting antiwear additive.

Result of Action

The primary result of this compound’s action is a reduction in wear and tear on mechanical components. By reducing friction, it prevents damage to these components, leading to less frequent need for repairs or replacements . This can result in significant cost savings over the lifespan of the machinery.

Action Environment

This compound is effective in a variety of environments, including in both high and low temperatures . Its high thermal and oxidative stability allow it to maintain its protective properties even under harsh conditions . It’s worth noting that like all chemicals, its efficacy and stability can be influenced by environmental factors such as ph, presence of other chemicals, and physical conditions like pressure .

Biochemical Analysis

Biochemical Properties

Dimethyl octadecylphosphonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in oxidative stress responses, thereby reducing cellular damage caused by reactive oxygen species . Additionally, this compound interacts with lipid membranes, altering their fluidity and permeability, which can affect various cellular processes .

Cellular Effects

This compound has been shown to influence cell function in multiple ways. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, this compound can inhibit the activation of protein kinase C, a crucial enzyme in cell signaling, thereby affecting downstream signaling pathways . Moreover, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of certain enzymes, inhibiting their activity and thereby modulating various biochemical pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in cellular functions, including enzyme inhibition, activation, and alterations in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Studies have shown that prolonged exposure to this compound can lead to cumulative cellular damage and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can even exhibit protective properties against oxidative stress . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of various metabolites that can be further processed or excreted . The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to modulate key metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as lipid solubility and membrane permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is primarily localized to lipid membranes and certain organelles, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Chemical Reactions Analysis

Dimethyl octadecylphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of phosphonic acid derivatives.

    Reduction: Reduction reactions can convert this compound into different phosphonate esters.

    Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl octadecylphosphonate has a wide range of scientific research applications:

Comparison with Similar Compounds

Dimethyl octadecylphosphonate can be compared with other similar compounds such as:

    Octadecylphosphonic acid: Similar in structure but differs in its esterification state.

    Dimethyl hexadecylphosphonate: Similar ester but with a shorter alkyl chain.

    Dimethyl dodecylphosphonate: Another similar ester with an even shorter alkyl chain.

The uniqueness of this compound lies in its specific alkyl chain length, which imparts distinct physical and chemical properties, making it suitable for specific applications in agriculture and industry .

Properties

IUPAC Name

1-dimethoxyphosphoryloctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-2)23-3/h4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYLHOQPWCQAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067087
Record name Dimethyl octadecylphosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, P-octadecyl-, dimethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

25371-54-4
Record name Dimethyl octadecylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25371-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phosphonic acid, P-octadecyl-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-octadecyl-, dimethyl ester
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Record name Dimethyl octadecylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl octadecylphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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